6-Bromo-4-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCREUFIOZTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646176 | |
| Record name | 6-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-21-1 | |
| Record name | 6-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of "6-Bromo-4-methoxy-1H-indazole" reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling patterns would provide information about adjacent protons.
In a study, the ¹H NMR spectrum of "this compound" was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. ajrconline.org The analysis of the spectrum showed the following key signals: a singlet at 3.88 ppm, corresponding to the three protons of the methoxy (B1213986) group (-OCH₃). ajrconline.org Two singlets were observed in the aromatic region at 6.85 ppm and 6.91 ppm, which are assigned to the aromatic protons on the benzene (B151609) ring portion of the indazole core. ajrconline.org A singlet at 7.74 ppm is attributed to the proton on the pyrazole (B372694) ring (N=CH-). ajrconline.org Furthermore, a broad singlet observed at a significantly downfield shift of 11.23 ppm corresponds to the proton attached to the nitrogen atom (N-H) of the indazole ring. ajrconline.org
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.88 | Singlet | 3H | -OCH₃ (methoxy) |
| 6.85 | Singlet | 1H | Aromatic CH |
| 6.91 | Singlet | 1H | Aromatic CH |
| 7.74 | Singlet | 1H | N=CH- (cyclic) |
| 11.23 | Singlet | 1H | N-H (cyclic) |
Data sourced from the Asian Journal of Research in Chemistry. ajrconline.org
As of the current literature search, specific experimental ¹³C NMR data for "this compound" is not available. This analysis would be crucial for confirming the carbon framework of the molecule by identifying the chemical shifts of each unique carbon atom.
There is currently no available experimental 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) data for "this compound". This technique would be employed to determine the spatial proximity of atoms, which is particularly useful for elucidating the stereochemistry of more complex molecules. For a planar molecule like "this compound," its application would be to confirm through-space correlations between nearby protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" exhibits characteristic absorption bands that confirm the presence of its key structural features.
The analysis of the solid-state (KBr pellet) IR spectrum of "this compound" revealed several key absorption peaks. ajrconline.org A distinct band at 3226 cm⁻¹ is indicative of the N-H stretching vibration of the cyclic amine in the indazole ring. ajrconline.org The peak at 3046 cm⁻¹ corresponds to the C-H stretching of the aromatic ring. ajrconline.org A sharp absorption at 1595 cm⁻¹ is assigned to the C=N stretching vibration within the pyrazole ring. ajrconline.org The presence of the methoxy group is confirmed by the band at 1247 cm⁻¹, which is characteristic of the Ar-OCH₃ (aryl-ether) stretching. ajrconline.org Finally, a peak at 732 cm⁻¹ is attributed to the C-Br stretching vibration, confirming the presence of the bromine substituent on the aromatic ring. ajrconline.org
Interactive Data Table: IR Spectral Data of this compound
| Wavenumber (ν, cm⁻¹) | Functional Group Assignment |
| 3226 | N-H stretch (cyclic) |
| 3046 | C-H stretch (aromatic) |
| 1595 | C=N stretch (cyclic) |
| 1247 | Ar-OCH₃ stretch |
| 732 | C-Br stretch (aromatic) |
Data sourced from the Asian Journal of Research in Chemistry. ajrconline.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique was used to analyze "this compound". ajrconline.org The mass spectrum obtained showed a molecular ion peak (M⁺) at m/z 225, which corresponds to the molecular weight of the compound. ajrconline.org The analysis also revealed several fragment ions at m/z values of 119, 92, and 65, which provide further insights into the structure of the molecule. ajrconline.org The molecular formula of "this compound" is C₈H₇BrN₂O, with a calculated molecular weight of approximately 227.06 g/mol . finechemical.netcapotchem.cn The observed molecular ion at m/z 225 is consistent with the mass of the most abundant isotopes of the constituent atoms. PubChem also provides a predicted monoisotopic mass of 225.97418 Da. uni.lu
Interactive Data Table: GC-MS Fragmentation Data of this compound
| m/z | Assignment |
| 225 | Molecular Ion (M⁺) |
| 119 | Fragment Ion |
| 92 | Fragment Ion |
| 65 | Fragment Ion |
Data sourced from the Asian Journal of Research in Chemistry. ajrconline.org
HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry)
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is a powerful technique used to determine the precise molecular weight and elemental composition of compounds. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. HR-EI-MS measures the mass-to-charge ratio (m/z) of these ions with very high accuracy.
ESI-MS (Electrospray Ionization Mass Spectrometry)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This method is crucial for confirming the molecular weight of the compound.
Predicted ESI-MS data for this compound shows several possible adducts. uni.lu The detection of the protonated molecule [M+H]⁺ at m/z 226.98146 and the sodium adduct [M+Na]⁺ at m/z 248.96340 in positive ion mode would be strong evidence for the molecular weight of the compound. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 224.96690. uni.lu
Table 1: Predicted ESI-MS Adducts for this compound uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M-H]⁻ | 224.96690 |
| [M+NH₄]⁺ | 244.00800 |
| [M+K]⁺ | 264.93734 |
This interactive table provides predicted mass-to-charge ratios for various adducts of this compound that can be observed in ESI-MS analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which is then compared to the theoretical values calculated from the empirical formula. nih.gov For this compound, the empirical formula is C₈H₇BrN₂O. sigmaaldrich.com The analysis is crucial for confirming the purity and identity of a synthesized compound.
The theoretical elemental composition is calculated based on the atomic weights of the constituent atoms and the molecular weight of the compound (227.06 g/mol ). sigmaaldrich.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 42.32 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.11 |
| Bromine | Br | 79.904 | 1 | 79.904 | 35.19 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.34 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.05 |
| Total | | | | 227.061 | 100.00 |
This interactive table details the theoretical percentage of each element in this compound based on its molecular formula.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. researchgate.netbldpharm.com A spot of the compound solution is applied to a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate or plastic sheet. The plate is then placed in a sealed container with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their affinity for the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of compounds. prepchem.com The sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. A detector measures the concentration of the eluted compounds over time, producing a chromatogram. The retention time (the time it takes for a compound to travel from the injector to the detector) is a characteristic parameter for identification. HPLC is widely used to determine the purity of compounds like this compound by quantifying the area of the main peak relative to any impurity peaks.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 µm) and higher pressures. This results in significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC is particularly valuable for the analysis of complex mixtures and for high-throughput purity screening of chemical libraries. For a compound like this compound, UPLC can provide a more accurate assessment of purity by resolving impurities that might co-elute with the main peak in an HPLC analysis.
Biological Activities and Pharmacological Investigations of 6 Bromo 4 Methoxy 1h Indazole and Its Derivatives
Anticancer and Anti-proliferative Potentials
The indazole nucleus is a core component of several clinically approved kinase inhibitors used in cancer therapy, such as Pazopanib and Axitinib. nih.govmdpi.com This has spurred extensive research into novel indazole derivatives, including those based on the 6-bromo-4-methoxy-1H-indazole structure, to discover new agents with potent and selective anticancer activities.
Derivatives of 6-bromo-1H-indazole have demonstrated significant inhibitory activity against a variety of human cancer cell lines. For instance, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were evaluated for their ability to hinder the viability of liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. researchgate.net Similarly, other synthesized indazole derivatives have shown moderate to potent growth inhibitory activities against lung (A549), breast (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.govsemanticscholar.org
One study reported a series of indazole derivatives, with compound 6o exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govsemanticscholar.org The antiproliferative activities of these compounds are often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives against Various Cancer Cell Lines This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Cancer Cell Line | Cell Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Indazole Derivatives | A549 | Lung Cancer | Moderate Inhibition | nih.govnih.gov |
| Indazole Derivatives | MCF-7 | Breast Cancer | Moderate Inhibition | nih.gov |
| 6-bromo-1-cyclopentyl-1H-indazole derivatives | HEP3BPN 11 | Liver Cancer | Activity Assessed | researchgate.net |
| 6-bromo-1-cyclopentyl-1H-indazole derivatives | MDA 453 | Breast Cancer | Activity Assessed | researchgate.net |
| 6-bromo-1-cyclopentyl-1H-indazole derivatives | HL 60 | Leukemia | Activity Assessed | researchgate.net |
The anticancer effects of indazole derivatives are often linked to their ability to interfere with fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). researchgate.net Research has shown that certain indazole compounds can induce apoptosis in cancer cells. nih.govsemanticscholar.org For example, one potent derivative was found to promote apoptosis in 4T1 breast cancer cells, a mechanism connected to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Further investigations into the mechanism of action revealed that these compounds can affect the cell cycle. nih.gov A specific 1H-indazole-3-amine derivative was confirmed to influence apoptosis and the cell cycle in a concentration-dependent manner, possibly by inhibiting Bcl-2 family members. nih.govsemanticscholar.org The induction of apoptosis is a key therapeutic goal in cancer treatment, and compounds that can trigger this pathway are of significant interest. mdpi.com
To exert their effects, anticancer compounds typically interact with specific molecular targets within cancer cells. Indazole derivatives have been identified as inhibitors of several key proteins involved in cancer cell growth and survival. Notably, the indazole scaffold has been successfully used to design inhibitors for various kinases.
One area of focus has been the inhibition of Unc-51-Like Kinase 1 (ULK1), a protein crucial for the process of autophagy, which cancer cells can use to survive under stress. nih.govresearchgate.netnih.gov Structure-based design has led to the development of indazole-derived ULK1 inhibitors with potent activity. nih.gov Another important target family is the Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in cancer therapy. An indazole-based pharmacophore has been identified for the effective inhibition of FGFR kinases. researchgate.net The indazole moiety is also present in inhibitors of other critical cancer-related kinases like ALK (Anaplastic Lymphoma Kinase). nih.gov
The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved anticancer drugs. Pazopanib and Axitinib are multi-kinase inhibitors that feature an indazole core and are used in the treatment of renal cell carcinoma and other cancers. nih.govmdpi.com These drugs serve as important benchmarks for newly synthesized indazole derivatives.
Lonidamine, another indazole-based agent, has also been applied in cancer therapy. researchgate.net The demonstrated clinical success of these agents validates the indazole structure as a "privileged scaffold" in the design of novel anticancer drugs. researchgate.net Research on new derivatives, such as those of this compound, often involves comparing their potency and selectivity against these established drugs to assess their potential for further development. nih.gov
Antimicrobial Efficacy
In addition to their anticancer properties, indazole derivatives have been explored for their potential to combat microbial infections. The rise of drug-resistant bacteria necessitates the search for new antimicrobial agents, and heterocyclic compounds like indazoles represent a promising avenue of investigation. researchgate.netresearchgate.net
Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial strains. researchgate.net Studies have shown that certain novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core exhibit moderate to good inhibitory activity against various microbes. researchgate.net
The spectrum of activity often includes both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.netresearchgate.netnih.gov For example, a series of novel 4-bromo-1H-indazole derivatives were synthesized and showed notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov The mechanism of action for these antibacterial effects may involve the inhibition of key bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net
Table 2: Antimicrobial Screening of Selected Bromo-Indazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Bacterial Strain | Gram Type | Reported Activity | Reference |
|---|---|---|---|---|
| 6-Bromo-1H-indazole-triazole analogues | Bacillus subtilis | Gram-Positive | Active | researchgate.net |
| 6-Bromo-1H-indazole-triazole analogues | Staphylococcus aureus | Gram-Positive | Unaffected | researchgate.net |
| 6-Bromo-1H-indazole-triazole analogues | Escherichia coli | Gram-Negative | Unaffected | researchgate.net |
| 6-Bromo-1H-indazole-triazole analogues | Pseudomonas aeruginosa | Gram-Negative | Unaffected | researchgate.net |
| 4-Bromo-1H-indazole derivatives | Staphylococcus epidermidis | Gram-Positive | Good Activity | nih.gov |
Antifungal Activity
Derivatives of the indazole scaffold have demonstrated notable activity against a spectrum of pathogenic fungi. The introduction of halogen atoms, such as bromine, into the structure is a common strategy to enhance antimicrobial potency.
Research has shown that various indazole derivatives are active against Candida albicans , a common opportunistic fungal pathogen. researchgate.net In one study, a series of novel 1,2,3-triazole derivatives incorporating a 6-bromo-1H-indazole moiety were synthesized and evaluated for their antimicrobial effects. Among the tested compounds, one derivative showed activity against C. albicans. thieme-connect.com Another study on novel indazole-linked triazoles identified an analog with a 5-bromo substitution on the indazole ring that exhibited significant antifungal activity against various Candida species. nih.gov
Activity has also been reported against various species of the genus Aspergillus. For instance, some cobalt, copper, and zinc complexes of azole derivatives, including indazole, were found to be active against Aspergillus flavus and Aspergillus niger . mdpi.com Similarly, studies on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles reported modest in vitro antifungal activity against A. flavus. austinpublishinggroup.com However, in the study involving 6-bromo-1H-indazole-tethered 1,2,3-triazoles, the synthesized molecules did not show an inhibitory effect against A. niger. thieme-connect.com
Investigations into other fungal species show varied results. Derivatives of 6-nitro-1H-indazole have been tested against Fusarium oxysporum , a plant pathogenic fungus, and showed some activity. researchgate.net Additionally, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles have been evaluated against Rhizopus species, showing a modest range of activity. austinpublishinggroup.com
| Fungal Species | Indazole Derivative Type | Observed Activity | Reference |
|---|---|---|---|
| Candida albicans | 6-Bromo-1H-indazole-1,2,3-triazole | Active | thieme-connect.com |
| Candida spp. | 5-Bromo-indazole-linked triazole | Significant Activity | nih.gov |
| Aspergillus flavus | 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Modest Activity | austinpublishinggroup.com |
| Aspergillus niger | Metal complexes of indazole | Active | mdpi.com |
| Aspergillus niger | 6-Bromo-1H-indazole-1,2,3-triazole | No Inhibition | thieme-connect.com |
| Fusarium oxysporum | 6-Nitro-1H-indazole derivatives | Active | researchgate.net |
| Rhizopus spp. | 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Modest Activity | austinpublishinggroup.com |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of indazole derivatives are believed to stem from multiple mechanisms of action, primarily involving enzyme inhibition and potentially membrane disruption.
Enzyme Inhibition: A primary mechanism for the antimicrobial action of azole compounds, including indazoles, is the inhibition of key enzymes essential for pathogen survival. In fungi, azoles are known to target cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comacs.org Disruption of ergosterol synthesis compromises the integrity and function of the membrane, leading to fungal cell death. acs.org In bacteria, indazole derivatives have been identified as inhibitors of DNA gyrase B, an enzyme that is critical for DNA replication, thereby preventing bacterial proliferation. thieme-connect.com
Anti-inflammatory Properties
Indazole and its derivatives have been consistently recognized for their significant anti-inflammatory properties. nih.gov This activity is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov The COX-2 enzyme is typically undetectable in normal tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins (B1171923) which mediate inflammation.
By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. Studies have demonstrated that various indazole derivatives effectively inhibit COX-2 in a concentration-dependent manner. For example, in one study, the inhibition of COX-2 by different indazoles ranged from 68% to 78% at the maximum tested concentration. nih.gov The anti-inflammatory action of these compounds is also linked to the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further contributing to their therapeutic effect. nih.gov
| Compound | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Indazole | 23.42 | nih.gov |
| 5-Aminoindazole | 12.32 | nih.gov |
| 6-Nitroindazole | 19.22 | nih.gov |
Antioxidant Activities
Several indazole derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals. Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous disease processes. The antioxidant potential of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. medchemexpress.com
In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. medchemexpress.combenthamdirect.com Studies on indazole analogs have shown that they can scavenge DPPH radicals in a concentration-dependent manner. benthamdirect.com For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their antioxidant activities, indicating the potential of the bromo-indazole scaffold in mitigating oxidative stress. The presence of substituents on the indazole ring influences the antioxidant potency of the molecule. medchemexpress.com
Other Therapeutic Applications
The versatile structure of the indazole scaffold has led to its exploration in various other therapeutic areas, including antiviral and cardiovascular applications. medchemexpress.combenthamdirect.com
The indazole framework is a key component in the development of agents against the human immunodeficiency virus (HIV). Notably, a derivative, 7-Bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the synthesis of Lenacapavir. Lenacapavir is a potent, first-in-class HIV-1 capsid inhibitor, highlighting the critical role of bromo-indazole structures in the creation of modern antiviral therapeutics.
Certain indazole derivatives have been identified as having potential cardiovascular benefits, including antiarrhythmic activity. nih.govacs.org A study on a series of indazoloxypropanolamines, designed as isosteres of the beta-blocker pindolol, revealed significant antiarrhythmic effects. nih.gov The activity of these compounds, particularly those with a methyl substitution on the N-1 position of the indazole nucleus, was correlated with their affinity for β1-adrenergic receptors. nih.gov Other research has also noted the cardiovascular effects of indazole derivatives, with specific compounds being investigated for their potential in treating circulatory disorders. nih.gov While the field is still developing, these findings suggest that the indazole scaffold is a promising template for designing novel agents to manage cardiac arrhythmias. nih.govmdpi.com
Neuroprotective Effects (e.g., Inhibition of Tau Phosphorylation in Parkinson's Disease Models)
Derivatives of the indazole scaffold have shown potential as neuroprotective agents. A key area of investigation is their ability to modulate pathways implicated in neurodegenerative diseases. For instance, abnormal hyperphosphorylation of the tau protein is a pathological hallmark that can lead to dopaminergic neuronal loss. Research has demonstrated that an indazole derivative, 6-amino-1-methyl-indazole (AMI), was specifically synthesized to target and inhibit this process, suggesting a potential neuroprotective effect applicable to conditions like Parkinson's disease.
Cardiovascular Agents
Indazole derivatives have been investigated for their efficacy against a range of cardiovascular pathologies. nih.gov These compounds have demonstrated potential beneficial effects in preclinical models of arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov Specific derivatives have been identified for their notable cardiovascular activities. For example, 7-nitroindazole (B13768) has been shown to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of major arteries. nih.gov Another derivative, DY-9760e, has exhibited cardioprotective properties against injury from ischemia/reperfusion. nih.gov Furthermore, the derivative YC-1 acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been developed for potential use in circulatory disorders and for its effects on platelet aggregation and vascular contraction. nih.gov
Enzyme Inhibition (e.g., α-glucosidase, α-amylase, IDO1, NOS)
The indazole core structure has been utilized to develop potent inhibitors of various enzymes, highlighting its versatility as a pharmacophore.
α-Glucosidase and α-Amylase Inhibition: Certain indazole derivatives have been identified as dual inhibitors of α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. One study highlighted a 6-bromo-2-phenyl substituted quinazoline (B50416) derivative that exhibited potent dual activity against both α-glucosidase and α-amylase. This demonstrates the potential for halogenated scaffolds related to indazoles in enzyme inhibition.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy. Novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors. Among them, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress IDO1 expression in a concentration-dependent manner.
Nitric Oxide Synthase (NOS) Inhibition: Indazole derivatives, particularly nitroindazoles, are recognized inhibitors of nitric oxide synthase isoforms. 7-Nitroindazole, for example, reversibly inhibits both the Ca2+/calmodulin-dependent NOS from the brain and the inducible NOS isoform found in macrophages. nih.gov The inhibition is proposed to occur through interaction with the heme-iron component of the enzyme, thereby preventing oxygen from binding. nih.gov
Below is a summary of the inhibitory activities of selected indazole derivatives.
Table 1: Enzyme Inhibitory Activity of Selected Indazole Derivatives| Derivative Class/Compound | Target Enzyme(s) | Reported Activity (IC₅₀) |
|---|---|---|
| 7-Nitroindazole | Brain NOS | 2.5 µM |
| 7-Nitroindazole | Macrophage iNOS | 20 µM |
| 6-Nitroindazole | Brain NOS | 40 µM |
| 5-Nitroindazole | Brain NOS | 1.15 mM |
| Indazole | Brain NOS | 2.3 mM |
This table is generated based on available research data and is for informational purposes only.
PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in metabolic processes. Indazole derivatives have been successfully developed as partial agonists of PPARγ. One research effort identified new indazole derivatives that act as dual angiotensin II type 1 (AT1) receptor antagonists and partial PPARγ agonists. nih.gov The lead compound from this series, compound 38 , was identified as a potent AT1 receptor antagonist (IC₅₀ = 0.006 µM) and a partial PPARγ agonist with an EC₅₀ of 0.25 µM. nih.gov In another study, the indazole MRL-871 was found to interact with PPARγ, inducing partial agonism through a unique binding mode. tue.nlresearchgate.net This highlights the potential for indazole-based compounds to modulate metabolic pathways with a more nuanced activity profile than full agonists. tue.nl
CCR4 Antagonism
The C-C chemokine receptor type 4 (CCR4) is a target for inflammatory diseases and cancer. A series of indazole arylsulfonamides has been synthesized and evaluated as allosteric antagonists of human CCR4. acs.orgnih.gov Structure-activity relationship studies revealed that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were among the more potent substituents. acs.orgnih.gov While small groups were tolerated at positions C5, C6, and C7, analogues with substitutions at the C6 position, such as bromo-substituents, were preferred. acs.orgnih.gov The most potent compound identified in this series with high absorption was analogue 6 (GSK2239633A), which was selected for further development. acs.orgnih.gov
Structure Activity Relationship Sar Studies
Impact of Bromine Substitution at Position 6 on Biological Activity
The presence of a bromine atom at the C6 position of the indazole ring has been shown to significantly influence the biological properties of these molecules. The substitution of a hydrogen atom with bromine, a halogen, can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets.
In the context of anticancer activity, a hydrophobic group at the C6 position of the indazole ring has been found to be beneficial. rsc.org This suggests that the bromine atom in 6-Bromo-4-methoxy-1H-indazole could contribute positively to its potential as an anticancer agent by enhancing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Furthermore, studies on 6-bromo-1H-indazole derivatives have revealed their potential as antimicrobial agents. The bromine substitution at C6 is thought to enhance the lipophilicity of the molecule, which may facilitate its penetration through bacterial cell membranes. researchgate.net This increased lipophilicity can lead to better interaction with intracellular targets, such as enzymes involved in cell wall synthesis or DNA replication. researchgate.net
A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities. researchgate.net The findings from these studies underscore the importance of the 6-bromo-indazole scaffold as a template for the development of new therapeutic agents.
Influence of Methoxy (B1213986) Group at Position 4 on Biological Activity
The methoxy group (-OCH3) at the C4 position of the indazole ring is another critical determinant of biological activity. This group can act as a hydrogen bond acceptor and its presence can influence the molecule's conformation and electronic distribution.
In a study of indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents. acs.org This highlights the favorable contribution of a methoxy group at this position for this specific biological target. The oxygen atom of the methoxy group can participate in hydrogen bonding interactions with amino acid residues in the active site of the receptor, thereby enhancing binding affinity.
Similarly, in a related heterocyclic system, the 4-methoxy group was found to be essential for selectivity. X-ray crystallography studies revealed that the 4-methoxy group is nested in a hydrophobic pocket of the target enzyme, contributing to the compound's specific inhibitory activity. mdpi.com This suggests that the 4-methoxy group in this compound could play a similar role in directing its binding to specific biological targets.
The electronic effect of the methoxy group, being an electron-donating group, can also modulate the reactivity and binding properties of the indazole ring system.
Effects of Substituents at Other Indazole Ring Positions (e.g., C2, C3, C5, C7, N1, N2)
The biological activity of indazole derivatives can be further fine-tuned by introducing various substituents at other positions of the indazole ring.
C3 Position: The C3 position is a common site for modification. For instance, C3-substituted 1H-indazoles have been investigated as indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors. SAR studies revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in their strong inhibitory activities. nih.gov
C5 and C7 Positions: Substitutions at the C5 and C7 positions also have a significant impact on biological activity. For example, the introduction of a methyl group at the C5 position of some indazole derivatives was found to be less potent than a methoxy group at the same position in inhibiting human GSK-3. nih.gov A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, allowing for further functionalization at this position through Suzuki-Miyaura cross-coupling reactions. nih.gov This opens up avenues for exploring the SAR of C7-substituted indazoles. In some cases, steric hindrance at the C5 position can influence the regioselectivity of reactions at other positions, such as C7. nih.gov
N1 and N2 Positions: The nitrogen atoms of the pyrazole (B372694) ring, N1 and N2, are key sites for substitution, leading to two different series of isomers with distinct biological profiles. The alkylation of the 1H-indazole scaffold can result in a mixture of N1- and N2-substituted products, and the regioselectivity of this reaction is influenced by both steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. nih.govd-nb.info For example, employing C7-substituted indazoles with electron-withdrawing groups can confer excellent N2 regioselectivity. nih.gov The development of regioselective methods for the synthesis of N1 or N2 substituted indazoles is of great synthetic value, as many therapeutic drugs are either N1- or N2-substituted indazole derivatives. pnrjournal.comnih.gov
Role of Tautomeric Forms (1H-Indazole vs. 2H-Indazole) in Activity and Stability
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net This tautomerism has a significant influence on the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov
The stability of the tautomers can be influenced by the substituents on the indazole ring. The energy difference between the two tautomeric forms is a key factor in determining the outcome of reactions such as N-alkylation. wuxibiology.com For N1 alkylation to occur, the substrate must convert from the lower-energy 1H-tautomer to the higher-energy 2H form, which incurs an additional energy cost. wuxibiology.com
Both 1H- and 2H-indazole derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The specific tautomeric form can be crucial for activity. For instance, a highly selective N2 alkylation of indazoles has been reported, leading exclusively to the N2 isomer, which can be advantageous when this specific isomer is the desired bioactive compound. wuxibiology.com
The interconversion between tautomers can also be influenced by the solvent and temperature. mdpi.com Understanding the factors that govern the tautomeric equilibrium is essential for the rational design of indazole-based drugs with desired stability and activity profiles.
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is a critical factor in its interaction with biological targets. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which in turn can be correlated with its biological efficacy.
The predicted collision cross-section (CCS) values for this compound provide some information about its gas-phase ion shape and size. uni.lu These values, calculated for different adducts, can be used in advanced analytical techniques like ion mobility-mass spectrometry to gain insights into the molecule's three-dimensional structure.
Further computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy would be necessary to perform a detailed conformational analysis of this compound and establish a definitive correlation between its conformation and biological efficacy.
Computational and in Silico Studies
Molecular Docking Simulations for Ligand-Protein Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an indazole derivative, might interact with a biological target.
Studies on various indazole derivatives have demonstrated their potential to bind effectively to a range of protein targets. For instance, a molecular docking study of newly synthesized substituted indazole derivatives against the breast cancer target, aromatase (PDB ID: 3EQM), revealed promising binding affinities. Several compounds showed significant interactions with key amino acid residues like Arg115 and Met374. One notable derivative, compound 5f, exhibited the highest binding energy of -8.0 kcal/mol, forming hydrogen bonds with the Arg115 residue. Similarly, compounds 5g and 5n displayed binding energies of -7.7 kcal/mol.
In another study, 1H-indazole analogs were docked with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1), an important target for anti-inflammatory drugs. researchgate.net Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net Docking of various 3-carboxamide indazole derivatives with a renal cancer-related protein (PDB ID: 6FEW) also showed high binding energies for several derivatives. nih.gov
These studies collectively suggest that the indazole scaffold, the core of 6-Bromo-4-methoxy-1H-indazole, is adept at fitting into the active sites of various enzymes, forming stable interactions that are critical for therapeutic activity.
Table 1: Example Binding Affinities of Indazole Analogs with Protein Targets
| Compound/Analog | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Derivative 5f | Aromatase (3EQM) | -8.0 | Arg115 |
| Indazole Derivative 5g | Aromatase (3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| Indazole Derivative 5n | Aromatase (3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| Difluorophenyl-indazole | COX-2 (3NT1) | -9.11 | Not Specified |
| Para-toulene-indazole | COX-2 (3NT1) | -8.80 | Not Specified |
| 4-methoxyphenyl-indazole | COX-2 (3NT1) | -8.46 | Not Specified |
| Indazole Derivative 8v | Renal Cancer Protein (6FEW) | High | Not Specified |
| Indazole Derivative 8w | Renal Cancer Protein (6FEW) | High | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Both 2D and 3D-QSAR studies are instrumental in rational drug design, helping to predict the activity of novel compounds.
QSAR studies have been successfully applied to various series of indazole derivatives to understand the structural requirements for their biological activities. For example, a 3D-QSAR study was performed on indazole derivatives acting as Hypoxia-inducible factor (HIF)-1α inhibitors, which are significant in cancer therapy. nih.gov This analysis generated steric and electrostatic contour maps, providing a structural framework that helps explain how substitutions on the indazole ring influence inhibitory potency. nih.gov
Another QSAR study focused on indazole estrogens as selective β-estrogen receptor ligands. eurekaselect.com The analysis indicated that substitutions at the 3rd position of the indazole nucleus are crucial for selectivity. Specifically, the substitution of polar groups at this position was found to be beneficial for enhancing selectivity for the β-estrogen receptor over the α-receptor. eurekaselect.com
Furthermore, a QSAR modeling study on indazole compounds with inhibitory activity against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, identified key structural descriptors. nih.gov Parameters such as AATS1v (Average Moreau-Broto autocorrelation of lag 1, weighted by van der Waals volumes) and RDF55m (Radial Distribution Function at 5.5 angstroms, weighted by mass) were found to be crucial for the inhibitory activity. nih.gov These models demonstrate good predictive capacity and are valuable for designing new, more potent inhibitors. nih.govdistantreader.org
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, providing insights that are not available from static docking studies.
MD simulations have been employed to validate the stability of docked indazole derivatives within the active sites of their target proteins. In a study on indazole derivatives as VEGFR-2 inhibitors for anticancer activity, MD simulations were conducted to understand the structure-activity relationship (SAR). nih.gov The simulations helped to illustrate the effect of factors like the presence of an NH linker and interactions with the solvent-accessible region of the enzyme on inhibitory activity. nih.gov
Similarly, an MD simulation study of 1H-indazole analogs targeting the COX-2 enzyme showed that a lead compound remained relatively stable in the enzyme's active site throughout the simulation. researchgate.net The stability of the complex was further analyzed using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, which confirmed substantial binding affinities. researchgate.net For indazole derivatives targeting HIF-1α, MD simulations of the most potent compound also demonstrated good binding efficiency and stability within the active site of the protein. nih.gov These simulations, often run for durations up to 100 nanoseconds, confirm that the interactions predicted by molecular docking are maintained in a dynamic, more physiologically relevant environment. pensoft.net
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
ADMET profiling involves the prediction of the pharmacokinetic properties of a compound, which are crucial for its development as a drug. In silico tools are widely used to predict these properties early in the discovery process.
While a specific ADMET profile for this compound is not published, predictions for analogous compounds are available. In silico ADMET properties are commonly predicted using online servers like SwissADME and pkCSM. biointerfaceresearch.com These tools calculate various parameters, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. nih.gov
For a series of 2-methoxy benzoyl hydrazone derivatives, ADMET predictions showed that the compounds generally had good oral absorption and permeation, adhering to Lipinski's rule of five (logP < 5, molecular weight < 500, H-bond acceptors < 10, H-bond donors < 5). biointerfaceresearch.com Similarly, studies on other heterocyclic compounds often use tools like the Molinspiration toolkit to calculate properties such as Total Polar Surface Area (TPSA), which is used to estimate absorption percentage. nih.gov These predictive models provide an essential first pass to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic properties. nih.gov
Table 2: Representative ADMET Parameters Predicted for Drug-like Molecules
| Property | Description | Favorable Range/Value |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of N-H or O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N or O atoms. | < 10 |
| Total Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |
| Blood-Brain Barrier (BBB) Permeant | Ability to cross the BBB. | Yes/No |
Virtual Screening for Lead Compound Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method can be either ligand-based, which relies on the properties of known active compounds, or structure-based, which uses the 3D structure of the biological target. nih.gov
The indazole scaffold is a common feature in many chemical libraries used for virtual screening due to its proven biological activity. mdpi.com Virtual screening campaigns can efficiently filter vast libraries, sometimes containing billions of compounds, to select a manageable number for experimental testing. youtube.com For example, a virtual screening of neolignans against enzymes from Trypanosoma cruzi successfully identified two compounds with potent inhibitory activity, which was later confirmed by in vitro tests. scielo.br
The process typically involves several steps: preparing the chemical library (e.g., converting file formats and generating 3D conformers), docking the library against the protein target, and scoring and ranking the compounds based on their predicted binding affinity. nih.govyoutube.com This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. nih.gov
Density Functional Theory (DFT) for Mechanistic Insights and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In medicinal chemistry, DFT is used to calculate various molecular properties that provide insight into a compound's reactivity and stability. nih.gov
DFT studies on indazole derivatives have been used to determine optimized molecular geometries and to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (ΔE) is a crucial parameter that indicates the chemical reactivity and stability of a molecule. nih.govrsc.org For instance, a DFT study on 3-carboxamide indazole derivatives identified specific compounds with the most substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.gov
DFT is also employed to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule and help identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.com Furthermore, DFT calculations can elucidate reaction mechanisms, as shown in studies of the synthesis of 2H-indazoles, where it helped confirm a radical chain mechanism. nih.gov
Table 3: Example DFT-Calculated Properties for Indazole Analogs
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative 8a | Not Specified | Not Specified | High |
| Indazole Derivative 8c | Not Specified | Not Specified | High |
In Silico Toxicity Prediction
In silico toxicology uses computational models to predict the potential toxicity of chemicals, a critical step in minimizing costly failures in later stages of drug development. nih.gov These methods range from QSAR models to expert systems that rely on databases of known toxic compounds. nih.govnih.gov
Various online tools and software packages, such as ProTox-II, OSIRIS Property Explorer, and T.E.S.T (Toxicity Estimation Software Tool), are used to predict a wide range of toxicity endpoints. researchgate.netmdpi.com These include predictions for mutagenicity, tumorigenicity, irritancy, reproductive effects, and acute toxicity (e.g., LD50 values). researchgate.netmdpi.com
For instance, in silico toxicity prediction for a series of indazole derivatives designed as GSK-3β inhibitors was performed to evaluate their drug-relevant properties and potential risks. researchgate.net Similarly, studies on benzimidazole (B57391) derivatives used in silico methods to predict potential genotoxicity and activity against various cancer cell lines. mdpi.com These predictive tools help to prioritize compounds for synthesis and testing, ensuring that resources are focused on candidates with the most favorable safety profiles. frontiersin.org The consensus from multiple predictive systems is often recommended to improve the accuracy of the toxicity assessment. nih.gov
Future Research Directions and Therapeutic Potential
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary direction of future research is the rational design and synthesis of novel derivatives of the 6-bromo-1H-indazole core to achieve enhanced potency and selectivity for specific biological targets. The indazole nucleus is a key component in several FDA-approved small molecule drugs, demonstrating its value as a scaffold for kinase inhibitors and other therapeutic agents. rsc.org
Researchers are actively creating libraries of new molecules by modifying the indazole scaffold. rsc.org For example, structure-activity relationship (SAR) studies have guided the synthesis of 3-substituted indazoles and 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core. nih.govresearchgate.net These efforts aim to optimize interactions with target proteins, thereby increasing efficacy and minimizing off-target effects.
One major area of focus is the development of kinase inhibitors. Indazole derivatives have been successfully designed to target a variety of kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.orgnih.gov For instance, a series of indazole-pyrimidine based compounds were developed as potent VEGFR-2 inhibitors, with the most active compound showing an IC50 of 24.5 nM. rsc.org Another study identified compound 2f, an indazole derivative, which exhibited potent growth-inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org
Beyond cancer, the scaffold is being explored for other indications. Novel indazole derivatives have been developed as potent inhibitors of peptidoglycan synthesis in Mycobacterium tuberculosis, showing promise for new anti-tuberculosis treatments. nih.govsemanticscholar.org Furthermore, derivatives are being investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion in cancer. nih.govnih.gov
| Compound Series/Example | Target(s) | Reported Potency (IC50) | Therapeutic Area |
|---|---|---|---|
| Indazole-pyrimidine derivatives (e.g., Compound 6i) | VEGFR-2 | 24.5 nM | Cancer (Anti-angiogenic) |
| 3-Substituted 1H-indazoles (e.g., Compound 121) | IDO1 | 720 nM | Cancer (Immunotherapy) |
| 1H-indazole derivatives (e.g., Compound 109) | EGFR T790M / EGFR kinases | 5.3 nM / 8.3 nM | Cancer (NSCLC) |
| 3-substituted indazole derivative (e.g., Compound 2f) | Various cancer cell lines | 0.23–1.15 μM | Cancer |
| Indazole derivatives (e.g., Compound 22) | Glutamate racemase (M. tuberculosis) | 6.11 ± 0.51 μM | Tuberculosis |
Exploration of Multi-Targeted Mechanisms for Therapeutic Interventions
Given the complexity of diseases like cancer, which often involve multiple redundant signaling pathways, there is a growing interest in developing multi-targeted agents. nih.gov The indazole scaffold is particularly well-suited for this strategy. Designing single molecules that can modulate several key targets simultaneously offers a potential advantage over combination therapies, including a more manageable pharmacokinetic profile and potentially reduced risks of drug-drug interactions.
Researchers have successfully designed indazole derivatives that act as multi-target kinase inhibitors. For example, one study focused on developing 3-substituted indazole derivatives that could dually inhibit FGFR1 and Discoidin Domain Receptor 2 (DDR2), two important kinases implicated in lung squamous cell carcinoma. nih.gov Another research effort led to the discovery of pazopanib-based derivatives that function as dual inhibitors of histone deacetylases (HDAC) and VEGFR, thereby targeting both epigenetic and angiogenic pathways in cancer. nih.gov Other indazole-based compounds have shown potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) such as VEGFR-2, Tie-2, and EphB4, positioning them as novel anti-angiogenic and anticancer agents. nih.gov
This multi-targeting approach is a key future direction, as it aligns with the need for more holistic treatment strategies for complex, heterogeneous diseases. nih.gov The versatility of the indazole core allows for the fine-tuning of inhibitory profiles against a desired set of targets, including various kinases like Pim kinase, Aurora kinases, and Bcr-Abl, as well as other cancer-related proteins such as Hypoxia-Inducible Factor-1 (HIF-1) and carbonic anhydrases. nih.gov
Combination Therapies Involving 6-Bromo-4-methoxy-1H-Indazole Derivatives
A crucial aspect of modern therapeutic development is the use of combination therapies to enhance efficacy, overcome drug resistance, and improve patient outcomes. While specific combination studies involving this compound are not yet prominent, the mechanisms of action for its derivatives strongly support their potential use in such regimens.
Indazole derivatives that act as kinase inhibitors are prime candidates for combination therapies. For instance, Lonidamine, an indazole derivative, has been shown to inhibit glycolysis in cancer cells, which can enhance the effect of combined antitumor chemotherapy. researchgate.net In clinical trials, indazole-based kinase inhibitors are already being evaluated in combination with other agents. The FGFR inhibitor LY2874455, which contains an indazole motif, has been investigated in combination with merestinib (B612287) for acute myeloid leukemia. rsc.org
Future research will likely focus on rationally designed combinations. A derivative targeting angiogenesis, such as a VEGFR inhibitor, could be combined with standard chemotherapy or immunotherapy. Similarly, an indazole-based EGFR inhibitor could be paired with other targeted agents to create a more comprehensive blockade of cancer signaling pathways. The goal is to achieve synergistic effects where the combination is more effective than the sum of its individual components.
Translational Research and Preclinical/Clinical Development
The ultimate goal of developing novel this compound derivatives is their translation into clinical use. The broader class of indazole-based compounds has a proven track record, with at least 43 such agents having entered clinical trials or received approval for clinical applications. ingentaconnect.com This history provides a strong foundation and a potential roadmap for new derivatives.
The preclinical development phase for new indazole compounds is robust. For example, the potent indazole derivative 2f was shown to suppress tumor growth in a 4T1 mouse xenograft model without causing obvious side effects, demonstrating promising in vivo efficacy. rsc.org Another derivative, compound 11k, a multi-target inhibitor, also demonstrated profound anti-tumor efficacy in mouse xenograft models. nih.gov These types of preclinical studies are essential for selecting the most promising candidates for further development.
Some indazole derivatives have already progressed into clinical evaluation. One 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, developed as an ERK inhibitor, was found to be well-tolerated in patients and showed antitumor activity in individuals with BRAFV600-mutant melanoma. nih.gov Additionally, indazole-based drugs like the FGFR inhibitor LY2874455 and the polo-like kinase 4 inhibitor CFI-400945 are currently under investigation in clinical trials for various cancers. rsc.org The continued success of indazole compounds in preclinical and clinical settings underscores the therapeutic potential of this chemical class and paves the way for new derivatives originating from scaffolds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
